N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine
Brand Name: Vulcanchem
CAS No.: 1040691-72-2
VCID: VC2622366
InChI: InChI=1S/C22H25NO/c1-17(2)13-14-24-20-10-5-7-18(15-20)16-23-22-12-6-9-19-8-3-4-11-21(19)22/h3-12,15,17,23H,13-14,16H2,1-2H3
SMILES: CC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC3=CC=CC=C32
Molecular Formula: C22H25NO
Molecular Weight: 319.4 g/mol

N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine

CAS No.: 1040691-72-2

Cat. No.: VC2622366

Molecular Formula: C22H25NO

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine - 1040691-72-2

Specification

CAS No. 1040691-72-2
Molecular Formula C22H25NO
Molecular Weight 319.4 g/mol
IUPAC Name N-[[3-(3-methylbutoxy)phenyl]methyl]naphthalen-1-amine
Standard InChI InChI=1S/C22H25NO/c1-17(2)13-14-24-20-10-5-7-18(15-20)16-23-22-12-6-9-19-8-3-4-11-21(19)22/h3-12,15,17,23H,13-14,16H2,1-2H3
Standard InChI Key ORRYAXDCCGGXCR-UHFFFAOYSA-N
SMILES CC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC3=CC=CC=C32
Canonical SMILES CC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Properties

Nomenclature and Identification

N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine is known by several systematic names due to various chemical nomenclature conventions. The IUPAC name of this compound is N-[[3-(3-methylbutoxy)phenyl]methyl]naphthalen-1-amine . This nomenclature precisely describes the structural arrangement of atoms within the molecule, following international standardized naming conventions.

For database and research identification purposes, the compound has been assigned several unique identifiers. These identifiers allow for unambiguous reference to the specific chemical entity across different research platforms and publications, as detailed in Table 1.

Table 1: Identification Parameters of N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine

Identifier TypeValueReference
CAS Registry Number1040691-72-2
PubChem CID28308952
VCIDVC2622366
InChIKeyORRYAXDCCGGXCR-UHFFFAOYSA-N
Creation Date (PubChem)2009-05-28
Last Modification2025-04-05

The compound is also known by several synonyms in chemical databases, including:

  • N-[3-(ISOPENTYLOXY)BENZYL]-1-NAPHTHALENAMINE

  • N-[[3-(3-methylbutoxy)phenyl]methyl]naphthalen-1-amine

  • N-{[3-(3-methylbutoxy)phenyl]methyl}naphthalen-1-amine

  • AKOS005292855

Structural Representation

The molecular structure of N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine can be represented through several standard notation systems used in chemistry. These notation systems provide a precise way to communicate the structural arrangement of atoms within the molecule.

Table 2: Structural Representation Notations

Notation TypeRepresentationReference
Molecular FormulaC22H25NO
InChIInChI=1S/C22H25NO/c1-17(2)13-14-24-20-10-5-7-18(15-20)16-23-22-12-6-9-19-8-3-4-11-21(19)22/h3-12,15,17,23H,13-14,16H2,1-2H3
SMILESCC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC3=CC=CC=C32
Canonical SMILESCC(C)CCOC1=CC=CC(=C1)CNC2=CC=CC3=CC=CC=C32

The compound possesses a complex structure that includes a naphthalene ring system (a bicyclic aromatic structure) connected to a benzyl group through a secondary amine linkage. The benzene ring of the benzyl moiety contains an isopentyloxy substituent at the meta position, which consists of a 3-methylbutoxy chain .

Physical and Chemical Properties

Structural Components

The structure of N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine can be divided into three primary components:

  • Naphthalene Moiety: This bicyclic aromatic system consists of two fused benzene rings, contributing to the compound's aromaticity and potential for π-π interactions. The naphthalene unit is connected to the rest of the molecule via the nitrogen atom at the 1-position .

  • Benzyl Group: This component includes a benzene ring with a methylene (–CH2–) linker. The benzyl group is connected to the naphthalene unit through the secondary amine and contains the isopentyloxy substituent at the meta position .

  • Isopentyloxy Substituent: This is a 3-methylbutoxy chain (–OCH2CH2CH(CH3)2) attached to the benzene ring. The branched alkyl chain likely contributes to the compound's lipophilicity and may influence its solubility characteristics .

Structural Comparisons and Relationships

Related Compounds

N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine contains a secondary amine connecting the naphthalene and benzyl groups, whereas the compound mentioned in search result contains a dimethylamine group and a different connectivity pattern with the naphthalene unit.

Structural Analysis

The compound's structure suggests several interesting properties from a chemical perspective:

  • Conformational Flexibility: The presence of single bonds in the isopentyloxy chain and between the aromatic systems likely provides conformational flexibility to the molecule, potentially influencing its interactions with biological targets or other molecules.

  • Hydrogen Bonding Capability: The secondary amine (N-H) can potentially act as a hydrogen bond donor, while the ether oxygen in the isopentyloxy group can serve as a hydrogen bond acceptor. These features may be relevant for the compound's interactions in various research contexts.

  • Aromatic Interactions: The naphthalene and benzene rings may participate in π-π stacking interactions with other aromatic systems, which could be significant in potential applications in material science or molecular recognition studies.

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